molecular formula C15H12ClNO B1622912 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile CAS No. 35173-29-6

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

Cat. No. B1622912
CAS RN: 35173-29-6
M. Wt: 257.71 g/mol
InChI Key: MGXGWVQXYJJOQW-UHFFFAOYSA-N
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Description

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, also known as OPC-14523, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPC-14523 belongs to the class of compounds known as benzhydryl nitriles, which have been shown to possess potent antipsychotic properties. In

Mechanism of Action

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile acts as a partial agonist at the dopamine D2 receptor, which is a key target for antipsychotic drugs. The partial agonist activity of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile is thought to result in a more selective and balanced modulation of dopamine neurotransmission, which may lead to improved efficacy and reduced side effects compared to currently available antipsychotic drugs. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate neurotransmitter systems that are implicated in the pathophysiology of schizophrenia and other psychiatric disorders. In preclinical studies, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to reduce hyperactivity and improve cognitive function in animal models of schizophrenia. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to reduce the expression of pro-inflammatory cytokines, which are thought to contribute to the neuroinflammatory processes that are observed in schizophrenia.

Advantages and Limitations for Lab Experiments

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has several advantages for lab experiments, including its high yield and purity, well-established synthesis method, and potent antipsychotic properties. However, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile also has some limitations, including its relatively short half-life and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile, including the optimization of its pharmacokinetic properties, the evaluation of its safety and tolerability in clinical trials, and the exploration of its potential therapeutic applications in other psychiatric and neurological disorders. Additionally, the development of novel formulations and delivery methods may improve the efficacy and tolerability of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile. Overall, the study of 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has the potential to lead to the development of a new class of antipsychotic drugs that are more effective and better tolerated than currently available options.

Scientific Research Applications

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been studied for its potential therapeutic applications in the treatment of schizophrenia and other psychiatric disorders. In preclinical studies, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to possess potent antipsychotic properties, with a mechanism of action that is distinct from currently available antipsychotic drugs. 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to act as a partial agonist at the dopamine D2 receptor, which is a key target for antipsychotic drugs. Additionally, 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile has been shown to modulate the activity of other neurotransmitter systems, including serotonin and glutamate.

properties

IUPAC Name

3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO/c16-14-9-5-4-8-13(14)15(18,10-11-17)12-6-2-1-3-7-12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXGWVQXYJJOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80956617
Record name 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80956617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile

CAS RN

35173-29-6
Record name 2-Chloro-β-hydroxy-β-phenylbenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35173-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(o-Chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chlorophenyl)-3-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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